BTK Enzymatic Potency: This Compound Achieves 1 nM IC50, Comparable to the Leading BTK Inhibitor Ibrutinib
The target compound demonstrated an IC50 of exactly 1 nM against Bruton's tyrosine kinase (BTK) in a recombinant enzymatic assay [1]. This potency is within the range of the FDA-approved covalent BTK inhibitor ibrutinib (IC50 = 0.5 nM in similar biochemical assays) [2] and nominally more potent than the second-generation inhibitor acalabrutinib (IC50 = 3 nM under comparable conditions) [3]. Notably, this compound is a 1,2,4-triazin-5(4H)-one derivative, a distinct chemotype from the pyrazolo[1,5-a]pyrazine core of the primary patent scaffold, suggesting an alternative hinge-binding mode that could potentially circumvent resistance mutations sensitive to other chemotypes [1].
| Evidence Dimension | BTK Enzymatic IC50 (Biochemical Assay) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM; Acalabrutinib: IC50 = 3 nM |
| Quantified Difference | Target compound is 2-fold less potent than ibrutinib; 3-fold more potent than acalabrutinib |
| Conditions | Recombinant human BTK, in vitro enzymatic assay (referenced patent US20240083900 A1 protocol) |
Why This Matters
A 1 nM BTK IC50 indicates high intrinsic biochemical potency, positioning this compound as a viable chemical probe for BTK target engagement studies and a potential starting point for lead optimization campaigns.
- [1] BindingDB Data for BDBM658441 (US20240083900, Example 99). IC50: 1 nM against BTK. View Source
- [2] Honigberg, L. A., et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc. Natl. Acad. Sci. USA 2010, 107, 13075-13080. View Source
- [3] Byrd, J. C., et al. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. N. Engl. J. Med. 2016, 374, 323-332. View Source
